molecular formula C4H2BrF5O B1270807 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one CAS No. 92737-01-4

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one

Cat. No.: B1270807
CAS No.: 92737-01-4
M. Wt: 240.95 g/mol
InChI Key: HHGIRNBWKHUFNA-UHFFFAOYSA-N
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Description

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H2BrF5O It is characterized by the presence of a bromine atom and five fluorine atoms attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be synthesized through several methods. One common approach involves the bromination of 3,3,4,4,4-pentafluorobutan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

    Reduction: 3,3,4,4,4-pentafluorobutan-2-ol.

    Oxidation: 3,3,4,4,4-pentafluorobutanoic acid.

Scientific Research Applications

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one exerts its effects depends on the specific chemical reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

    Reduction: The carbonyl group is reduced to an alcohol via hydride transfer from the reducing agent.

    Oxidation: The compound is oxidized through the transfer of oxygen atoms from the oxidizing agent to the substrate.

Comparison with Similar Compounds

1-Bromo-3,3,4,4,4-pentafluorobutan-2-one can be compared with other fluorinated ketones and brominated compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both bromine and five fluorine atoms in this compound imparts unique reactivity and stability compared to its analogs. The high electronegativity of fluorine atoms influences the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

1-bromo-3,3,4,4,4-pentafluorobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF5O/c5-1-2(11)3(6,7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGIRNBWKHUFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(C(F)(F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371302
Record name 1-bromo-3,3,4,4,4-pentafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92737-01-4
Record name 1-bromo-3,3,4,4,4-pentafluorobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-3,3,4,4,4-pentafluorobutan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl pentafluoroethyl ketone (3.9 g, 0.02407 mole) (JACS, 78, 2268-70 [1956]) was stirred in concentrated sulphuric acid (10 ml) at room temperature under a dry-ice condenser. Bromine (1.92 g; 0.012035 mole) was added slowly over two hours with vigorous stirring. The mixture was then stirred for one hour at room temperature and then at 50° C. for one hour. The resulting amber solution was distilled at atmospheric pressure, yielding one main fraction of 4.41 g (76%), boiling at 94-97° C. The mass spectrum confirmed the structure, showing parent ions at 240 and 242 m/e corresponding to C4H2BrF5O (2 isotopes of Br).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why are trifluoromethyl tags useful for studying proteins with 19F NMR?

A1: Trifluoromethyl tags offer several advantages for studying proteins using 19F NMR [, ]:

    Q2: How do researchers choose the optimal trifluoromethyl tag for their specific protein and application?

    A2: The choice of the optimal trifluoromethyl tag depends on various factors, including:

    • Chemical shift sensitivity: Different tags exhibit varying degrees of chemical shift changes in response to alterations in their environment, such as changes in protein conformation or ligand binding [, ].

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